[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate
Brand Name: Vulcanchem
CAS No.: 338960-95-5
VCID: VC5437791
InChI: InChI=1S/C20H11Cl2F2NO5/c21-14-4-2-12(8-15(14)22)20(26)29-10-11-1-5-19(17(7-11)25(27)28)30-18-6-3-13(23)9-16(18)24/h1-9H,10H2
SMILES: C1=CC(=C(C=C1COC(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-])OC3=C(C=C(C=C3)F)F
Molecular Formula: C20H11Cl2F2NO5
Molecular Weight: 454.21

[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate

CAS No.: 338960-95-5

Cat. No.: VC5437791

Molecular Formula: C20H11Cl2F2NO5

Molecular Weight: 454.21

* For research use only. Not for human or veterinary use.

[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate - 338960-95-5

Specification

CAS No. 338960-95-5
Molecular Formula C20H11Cl2F2NO5
Molecular Weight 454.21
IUPAC Name [4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate
Standard InChI InChI=1S/C20H11Cl2F2NO5/c21-14-4-2-12(8-15(14)22)20(26)29-10-11-1-5-19(17(7-11)25(27)28)30-18-6-3-13(23)9-16(18)24/h1-9H,10H2
Standard InChI Key UNHGYVRZNAEIQC-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1COC(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-])OC3=C(C=C(C=C3)F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₂₀H₁₁Cl₂F₂NO₅, with a molecular weight of 454.21 g/mol . Its structure combines two aromatic systems:

  • A 3,4-dichlorobenzoate moiety derived from methyl 3,4-dichlorobenzoate (CAS 2905-68-2) .

  • A 4-(2,4-difluorophenoxy)-3-nitrophenyl group, featuring electron-withdrawing nitro (-NO₂) and fluorine substituents .

The ester linkage bridges these components, creating a sterically hindered molecule with potential reactivity at the nitro and halogen sites.

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a two-step esterification process:

  • Preparation of 3,4-dichlorobenzoyl chloride: Reaction of 3,4-dichlorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O] under anhydrous conditions .

  • Esterification: Coupling the acid chloride with [4-(2,4-difluorophenoxy)-3-nitrophenyl]methanol in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts .

Key Reaction Conditions:

  • Temperature: 0–25°C to minimize side reactions.

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Yield: ~70–85% after purification by column chromatography .

Industrial-Scale Considerations

Patent WO2019084608A1 describes polymer-coated agrochemical formulations using similar esterification techniques, suggesting scalability through continuous-flow reactors. Strict moisture control is critical, as hydrolytic cleavage of the ester bond can occur under acidic or basic conditions .

Physicochemical Properties

PropertyValue/DescriptionSource
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely soluble in DCM, THF, DMF
Storage-20°C, inert atmosphere
Purity≥95% (HPLC)

The compound’s stability profile indicates sensitivity to:

  • Hydrolysis: Susceptible in aqueous environments (pH <4 or >9) .

  • Photodegradation: Nitro groups may undergo photoreduction, necessitating amber glass packaging .

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